1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-
Overview
Description
1-Azabicyclo[222]octan-3-one, 2-[(4-methoxyphenyl)methylene]- is a bicyclic compound that features a nitrogen atom within its structureThe presence of the methoxyphenyl group adds to its chemical versatility and potential reactivity .
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- can be achieved through several synthetic routes. One common method involves the condensation of 1-Azabicyclo[2.2.2]octan-3-one with 4-methoxybenzaldehyde under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octan-3-one: Lacks the methoxyphenyl group, resulting in different chemical properties and reactivity.
2-Azabicyclo[3.2.1]octane: Features a different bicyclic structure, leading to distinct biological and chemical behaviors.
Quinuclidin-3-one: Another bicyclic compound with a nitrogen atom, but with different substituents and reactivity.
The uniqueness of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- lies in its specific structure and the presence of the methoxyphenyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-18-13-4-2-11(3-5-13)10-14-15(17)12-6-8-16(14)9-7-12/h2-5,10,12H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCCLZXEXPYXMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3CCN2CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369743 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52407-93-9 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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